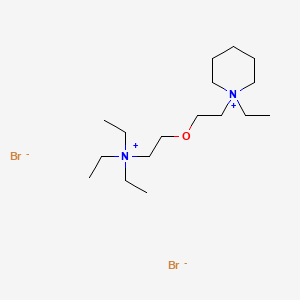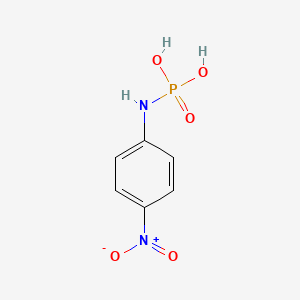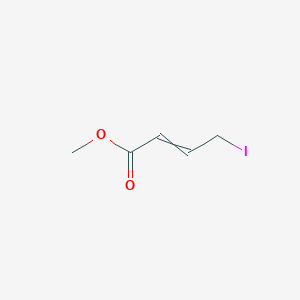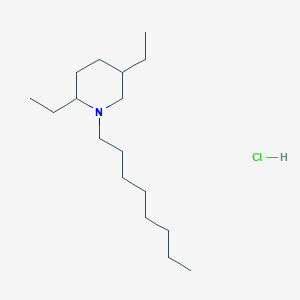![molecular formula C14H14O2 B14489499 2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol CAS No. 63452-68-6](/img/structure/B14489499.png)
2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups and two hydroxyl groups attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol typically involves the coupling of substituted benzene derivatives. One common method is the Grignard reaction, where a halogenated benzene reacts with magnesium to form a Grignard reagent, which then couples with another benzene derivative . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using catalysts such as palladium or nickel. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .
Wissenschaftliche Forschungsanwendungen
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Contains additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both methyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
63452-68-6 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-(4-hydroxy-2-methylphenyl)-3-methylphenol |
InChI |
InChI=1S/C14H14O2/c1-9-4-3-5-13(16)14(9)12-7-6-11(15)8-10(12)2/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
DMVLBKKYGZBTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C2=C(C=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)

![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)

![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)

![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)



![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

